4-Methyl-1-(piperidin-4-ylmethyl)piperidine
Overview
Description
4-Methyl-1-(piperidin-4-ylmethyl)piperidine is a chemical compound with the molecular formula C12H24N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of biological targets, contributing to their diverse pharmacological effects .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often acting as ligands for receptors or enzymes . The specific interactions of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, often acting as modulators of signal transduction pathways .
Pharmacokinetics
Piperidine derivatives are generally well-absorbed and widely distributed in the body . The metabolism and excretion of these compounds can vary significantly depending on their chemical structure and the specific metabolic pathways present in the organism.
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, often acting as modulators of cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
These compounds are known for their diverse pharmacological effects, which are mediated through their interactions with a variety of biological targets and their involvement in numerous biochemical pathways .
Preparation Methods
The synthesis of 4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach includes the cyclization and functionalization of unsaturated intermediates, which often requires multiple steps . Industrial production methods typically focus on optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
4-Methyl-1-(piperidin-4-ylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation reactions can lead to the formation of piperidinones, while substitution reactions can introduce different functional groups onto the piperidine ring .
Scientific Research Applications
4-Methyl-1-(piperidin-4-ylmethyl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a precursor for drug development . Additionally, it is used in the industry for the production of various chemical intermediates and as a reagent in organic synthesis .
Comparison with Similar Compounds
4-Methyl-1-(piperidin-4-ylmethyl)piperidine can be compared with other piperidine derivatives, such as 1-(piperidin-4-ylmethyl)piperazine and 4-(2-piperidin-1-yl-ethyl)-phenylamine . These compounds share similar structural features but differ in their functional groups and pharmacological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Properties
IUPAC Name |
4-methyl-1-(piperidin-4-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c1-11-4-8-14(9-5-11)10-12-2-6-13-7-3-12/h11-13H,2-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEANQMXCTYMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2CCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588017 | |
Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926259-42-9 | |
Record name | 4-Methyl-1-[(piperidin-4-yl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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